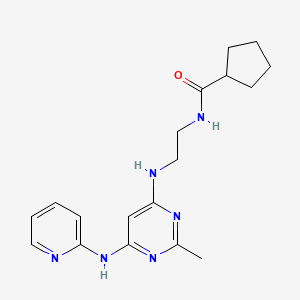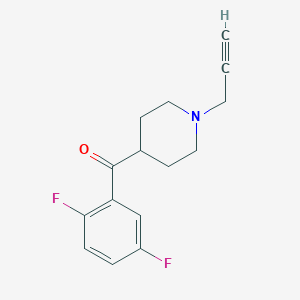
4-(2,5-Difluorobenzoyl)-1-(prop-2-yn-1-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-Difluorobenzoyl)-1-(prop-2-yn-1-yl)piperidine, also known as DFP-10825, is a chemical compound that has been studied for its potential use in scientific research. This compound is a piperidine derivative that has shown promise in various applications, including as a tool for studying the nervous system and as a potential therapeutic agent for certain diseases. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
Novel 4-(4-fluorobenzoyl)piperidine derivatives were designed, synthesized, and evaluated for their affinity towards various receptors including serotonin 5-HT1A, 5-HT2A, and dopamine D2 receptors. These compounds exhibited high affinities, particularly for the central 5-HT2A receptors, indicating potential applications in developing new atypical antipsychotics (Diouf et al., 1999).
Biochemical and Functional Characterization
A study on AT-56, a selective inhibitor of lipocalin-type prostaglandin D synthase (L-PGDS), revealed its ability to inhibit L-PGDS activity without affecting other prostaglandin synthases. This suggests potential applications in reducing PGD2 production, which could be relevant for conditions related to inflammation and possibly sleep regulation (Irikura et al., 2009).
Radiotracer Development for PET Imaging
Research into radiotracers containing a 4-(4-[18F]-fluorobenzyl)piperidin-1-yl moiety for PET imaging of NR2B NMDA receptors was conducted. Although the intended radiotracers showed poor brain penetration, the study contributes to the ongoing search for effective PET imaging agents, highlighting the challenges and considerations in developing radiotracers for neuroreceptor imaging (Labas et al., 2011).
Antipsychotic Potential
A series of conformationally restricted butyrophenones were synthesized and evaluated as antipsychotic agents. These compounds, bearing 4-(p-fluorobenzoyl)piperidine and other moieties, showed selectivity for 5-HT2A receptors, suggesting their potential utility as neuroleptic drugs with a focus on treating schizophrenia and related disorders (Raviña et al., 2000).
Corrosion Inhibition
The corrosion inhibition properties of piperidine derivatives on iron were investigated, demonstrating the utility of such compounds in materials science, particularly in protecting metallic surfaces from corrosion. This application is a significant departure from the pharmaceutical uses, illustrating the versatility of piperidine derivatives in scientific research (Kaya et al., 2016).
Eigenschaften
IUPAC Name |
(2,5-difluorophenyl)-(1-prop-2-ynylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO/c1-2-7-18-8-5-11(6-9-18)15(19)13-10-12(16)3-4-14(13)17/h1,3-4,10-11H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZJZPRVQLSALL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

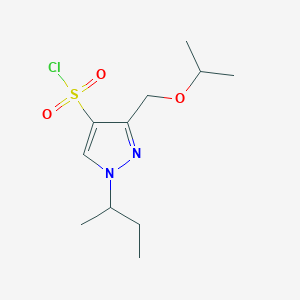
![ethyl 4-[2-(1H-indol-3-yl)ethylcarbamoyl]-1,3,5-trimethylpyrrole-2-carboxylate](/img/structure/B2468544.png)

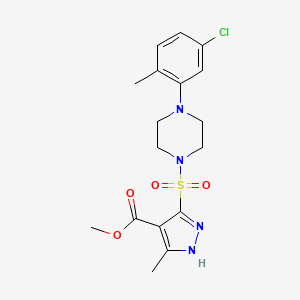
![4-Methyl-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2468547.png)
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2468549.png)

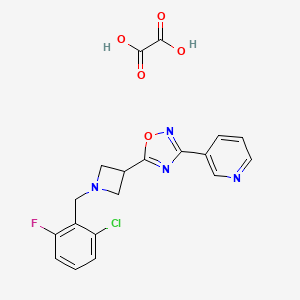

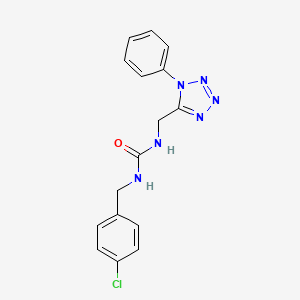
![2-(2,4-Dichlorophenoxy)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2468559.png)

